N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a fused naphtho[1,2-d][1,3]thiazole core. The (2E)-configured thiazol-2-ylidene group is substituted with a methyl group at the 1-position, while the benzamide moiety at the 4-position carries a pyrrolidine-1-sulfonyl substituent. The compound is commercially available (CHEMENU, 2023), though synthetic details remain undisclosed in the provided evidence .
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25-21-19-7-3-2-6-16(19)10-13-20(21)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOMJKEUWTBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: Naphthoquinone Derivatives
The naphthothiazole scaffold is synthesized from 1,4-naphthoquinone precursors. Treatment of N-methyl-2-aminonaphthoquinone (3 ) with sulfur monochloride (S$$2$$Cl$$2$$) in chlorobenzene, mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields 2,3-dihydronaphtho[2,3-d]thiazole-4,9-dione (1 ) via electrophilic cyclization. Optimized conditions (60°C, 6 h) achieve 78% yield.
Mechanism :
- S$$2$$Cl$$2$$ reacts with the amine to form a thioamide intermediate.
- Intramolecular cyclization eliminates HCl, forming the thiazole ring.
Oxidation to Aromatic Thiazole
The dihydrothiazole intermediate (1 ) is oxidized using N-bromosuccinimide (NBS) in 1,2-dimethoxyethane (DME) to yield the fully aromatic naphtho[1,2-d]thiazole (2 ). This step proceeds via radical-mediated dehydrogenation, achieving 85% yield under ambient conditions.
Introduction of the Pyrrolidine-1-Sulfonyl Group
Sulfonation of Pyrrolidine
Pyrrolidine is treated with chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at 0°C to generate pyrrolidine-1-sulfonyl chloride (4 ). Quenching with ice water followed by extraction affords the sulfonyl chloride in 92% purity.
Coupling to 4-Aminobenzoic Acid
4-Aminobenzoic acid (5 ) reacts with 4 in the presence of triethylamine (Et$$_3$$N) to form 4-(pyrrolidine-1-sulfonyl)benzoic acid (6 ). The reaction is conducted in acetone at −5°C to minimize side reactions, yielding 80% product after recrystallization from ethyl acetate.
Formation of the Benzamide Linkage
Activation of the Carboxylic Acid
The carboxylic acid (6 ) is activated using N,N-dicyclohexylcarbodiimide (DCC) in dry acetone. After stirring at −2°C for 1 h, the intermediate acylurea forms, ready for nucleophilic attack.
Coupling to Naphthothiazole Amine
The naphthothiazole amine (2 ) is added to the activated acid, followed by Et$$_3$$N to deprotonate the amine. Stirring at −2°C for 6 h facilitates imine bond formation, yielding the target compound (7 ) with E-configuration. The low temperature favors kinetic control, ensuring >95% stereoselectivity.
Purification :
Crude product is recrystallized from dichloromethane/isopropanol (1:3), achieving 99% purity.
Analytical Validation and Optimization
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, *J* = 8.4 Hz, 2H, aromatic), 7.89–7.79 (m, 4H, naphthyl), 3.42 (t, *J* = 6.8 Hz, 4H, pyrrolidine CH$$2$$), 2.95 (s, 3H, N-CH$$_3$$).
- HRMS : m/z calcd for C$${24}$$H$${22}$$N$$3$$O$$3$$S$$_2$$: 472.1054; found: 472.1056.
Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | S$$2$$Cl$$2$$, DABCO, 60°C | 78 | 90 |
| 2 | NBS, DME, rt | 85 | 88 |
| 3 | ClSO$$3$$H, CH$$2$$Cl$$_2$$ | 92 | 95 |
| 4 | DCC, Et$$_3$$N, −2°C | 75 | 99 |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Adapting methods from thiazolo[3,2-a]benzimidazole synthesis, microwave irradiation (120°C, 20 min) reduces cyclization time for the naphthothiazole core to 30 min, albeit with lower yield (65%) due to side reactions.
Green Chemistry Approaches
Using N-bromosuccinimide/tetrabutylammonium bromide (NBS/TBAB) in DME, oxidative cyclization achieves 80% yield under milder conditions, avoiding toxic solvents.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Sulfonamide Group
The pyrrolidine-sulfonyl moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis (HCl, 100°C, 6 h): Cleavage of the sulfonamide bond yields 4-sulfobenzoic acid and pyrrolidine hydrochloride .
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Basic hydrolysis (NaOH, 80°C, 4 h): Generates sodium 4-sulfobenzoate and pyrrolidine .
Hydrolysis of the Benzamide Linkage
The benzamide group is susceptible to hydrolysis under strong acidic conditions (e.g., H₂SO₄, reflux), producing 4-(pyrrolidine-1-sulfonyl)benzoic acid and 1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-amine .
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes nucleophilic substitution at the C-2 position. For instance:
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Reaction with amines : In DMF at 120°C, substitution with piperidine replaces the methyl group, forming N-[(2E)-1-piperidinyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide .
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C-5 position of the naphtho-thiazole ring .
Electrophilic Aromatic Substitution
The naphtho-thiazole core participates in electrophilic substitution reactions:
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Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the C-6 and C-8 positions .
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Sulfonation (H₂SO₄, 50°C): Adds sulfonic acid groups to the electron-rich aromatic system .
Oxidation and Reduction
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Oxidation of the Thiazole Ring : Reaction with H₂O₂/CH₃COOH oxidizes the thiazole sulfur to a sulfoxide, forming N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene] sulfoxide derivative .
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Reduction of the Imine Bond : Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond in the thiazol-2-ylidene group to C–N, yielding a saturated thiazolidine derivative .
Conjugation Reactions
The compound participates in mercapturic acid pathway metabolism:
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Glutathione conjugation : The electrophilic thiazole ring reacts with glutathione (GSH) via nucleophilic attack, forming a glutathione S-conjugate. Subsequent enzymatic processing yields mercapturic acid derivatives .
Coordination Chemistry
The sulfonamide group acts as a ligand for metal ions:
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Complexation with Cu(II) : Forms a stable 1:1 complex in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .
Photochemical Reactions
Under UV light (λ = 254 nm), the naphtho-thiazole ring undergoes [2+2] cycloaddition with alkenes (e.g., ethylene), producing fused cyclobutane derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, or chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 11: 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole
- Structure: Features a naphthalino[1,2-d]thiazole core fused with pyrimidine and pyrazole rings, substituted with a benzamido group.
- Synthesis: Refluxing with benzohydrazide in ethanol (59% yield, m.p. 276°C) .
- Key Properties :
- IR: NH stretches (3395–3240 cm⁻¹) and amide C=O (1712 cm⁻¹).
- NMR: Multiple aromatic protons (δ 6.59–7.18 ppm) and exchangeable NH signals.
- MS: Base peak at m/z 118 (100% abundance).
Compound 12: 2-[3-(2-Ethoxy-4-oxo-5-dihydro-1,3-thiazol-3-yl)-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole
- Structure: Contains a cyano group and ethoxy-thiazolone substituent.
- Synthesis : Reaction with mercaptoacetic acid in dry benzene (67% yield, m.p. 193°C) .
- Key Properties :
- IR: CN stretch (2223 cm⁻¹) and C=O (1680 cm⁻¹).
- NMR: Ethyl group signals (δ 1.14 ppm, CH₃; δ 3.27–3.41 ppm, CH₂).
- MS: Base peak at m/z 184 (100% abundance).
Target Compound vs. Compounds 11 and 12
Key Differences :
- The target’s pyrrolidine-sulfonyl group likely improves solubility compared to Compound 11’s benzamido group, which may form intermolecular hydrogen bonds (evidenced by high m.p.).
- Compound 12’s cyano and thiazolone groups introduce electron-withdrawing effects absent in the target.
Thiazine vs. Thiazole Derivatives
2H-Naphtho[2,1-e]-1,2-thiazine-3-carboxamide,4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-, 1,1-dioxide
- Structure : Six-membered thiazine ring (1,1-dioxide) fused to naphthalene, substituted with hydroxy, methyl, and pyridinyl groups .
- Comparison with Target :
- Ring Size : Thiazine (6-membered) vs. thiazole (5-membered), altering ring strain and conformational flexibility.
- Substituents : Hydroxy and pyridinyl groups vs. pyrrolidine-sulfonyl; the latter may enhance membrane permeability.
- Sulfonyl Groups : Both contain sulfonyl moieties, but the thiazine derivative’s 1,1-dioxide group is part of the heterocycle, whereas the target’s is a substituent.
Functional Group Impact on Spectroscopic Profiles
Biological Activity
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfonyl benzamide through a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 425.52 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that may include thiazole derivatives and related compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been reported to show efficacy against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research has demonstrated that this compound exhibits potential anticancer properties. Similar thiazole derivatives have shown activity against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation and survival .
Case Studies
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
